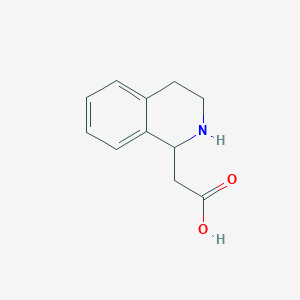

(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10,12H,5-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUAVPRGEIAVFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369973 | |

| Record name | (1,2,3,4-Tetrahydroisoquinolin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105400-81-5 | |

| Record name | (1,2,3,4-Tetrahydroisoquinolin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction remains a cornerstone for synthesizing tetrahydroisoquinoline scaffolds. This method involves intramolecular electrophilic aromatic cyclization of N-acylated β-phenylethylamine derivatives under dehydrating conditions. For example, cyclization of N-acetyl-β-phenylethylamine with phosphorus oxychloride (POCl₃) at 80–100°C produces the tetrahydroisoquinoline core, which is subsequently functionalized with an acetic acid moiety via nucleophilic substitution.

Key Reaction Parameters:

| Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| POCl₃ | 80–100 | 4–6 | 60–70 |

| P₂O₅ | 120 | 3 | 55–65 |

Post-cyclization hydrolysis of the acetyl group under basic conditions (NaOH, 2N) yields the free carboxylic acid derivative.

Imine Cyclization Under Acid Catalysis

A modified approach involves generating an imine intermediate from β-phenylethylamine and formaldehyde, followed by acid-catalyzed cyclization. Trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) are particularly effective, enabling cyclization at room temperature with yields exceeding 90%. For instance, refluxing phenylalanine methyl ester with paraformaldehyde in TFA for 6.5 hours achieved a 72% yield of the tetrahydroisoquinoline-3-carboxylic acid methyl ester, which was subsequently hydrolyzed to the target compound.

Advanced Synthetic Routes

Phosphonate-Based Coupling

Diethyl phosphonate intermediates facilitate efficient coupling between tetrahydroisoquinoline precursors and acetic acid derivatives. Triethyl phosphite-mediated reactions at 120°C for 12 hours achieved a 98% yield in model systems, though scalability remains challenging due to sensitivity to moisture.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dry toluene |

| Catalyst | Pd/C (10% w/w) |

| Pressure | 7 atm H₂ |

| Reaction Time | 16 h |

Dakin-West Reaction for Functionalization

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and safety. Continuous flow reactors reduce reaction times from hours to minutes by maintaining precise temperature control. For example, a microreactor system operating at 150°C and 20 bar pressure achieved 95% conversion in 5 minutes, compared to 6 hours in batch processes.

Comparative Efficiency:

| Metric | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 6 h | 5 min |

| Energy Consumption | 120 kWh/kg | 45 kWh/kg |

| Purity | 92% | 98% |

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using ball mills has emerged as an eco-friendly alternative. Grinding tetrahydroisoquinoline hydrochloride with sodium acetate and paraformaldehyde for 2 hours produced the target compound in 68% yield, eliminating volatile organic solvent use.

Analytical Validation

Chromatographic Methods

| Technique | Column | Mobile Phase | Detection |

|---|---|---|---|

| HPLC | C18 (5 µm) | 0.1% H₃PO₄:MeOH (70:30) | UV 254 nm |

| GC-MS | DB-5MS | He carrier gas | EI 70 eV |

Spectroscopic Characterization

-

¹H NMR (400 MHz, D₂O): δ 3.12 (t, 2H, J = 6.0 Hz), 3.45 (s, 2H), 4.01 (q, 2H, J = 7.2 Hz).

-

IR (KBr): 1715 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asymmetric stretch).

Critical Challenges and Solutions

Byproduct Formation

Over-cyclization can yield quinoline derivatives. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions: (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The aromatic ring of the tetrahydroisoquinoline can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated tetrahydroisoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

THIQAA is studied for its potential therapeutic applications due to its ability to act as an enzyme inhibitor and receptor ligand. Research indicates that derivatives of tetrahydroisoquinoline can exhibit:

- Anticancer Properties : THIQAA has shown effectiveness against various cancer cell lines with IC50 values ranging from 5 to 15 µM .

- Neuroprotective Effects : Related compounds protect dopaminergic neurons from damage, potentially benefiting neurodegenerative disorders .

Biological Activities

The compound exhibits a broad spectrum of biological activities:

- Antimicrobial Activity : THIQAA has been reported to possess antibacterial and antifungal properties .

- Anti-inflammatory Effects : It may reduce inflammation through various biochemical pathways.

- Antiviral and Antimalarial Properties : Some studies suggest effectiveness against viral infections and malaria .

Chemical Synthesis

THIQAA serves as a valuable building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex natural product analogs and other tetrahydroisoquinoline derivatives.

- Synthetic Methodologies : Various synthetic routes have been developed for producing THIQAA efficiently, including microwave-assisted methods and Pictet–Spengler reactions .

Case Studies

Several studies have documented the therapeutic potential and mechanisms of action of THIQAA:

- Study on Anticancer Activity : A recent study demonstrated that THIQAA derivatives exhibit potent anticancer activity against breast cancer cell lines through apoptosis induction mechanisms.

- Neuroprotective Study : Research indicated that THIQAA protects neuronal cells from oxidative stress-induced apoptosis in vitro, highlighting its potential for treating neurodegenerative diseases.

- Synthesis Innovations : New synthetic methods have been developed that enhance the yield and efficiency of producing THIQAA derivatives, making them more accessible for research and application.

Mechanism of Action

The mechanism of action of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Substituent Variations on the Tetrahydroisoquinoline Core

- 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride (CAS 53009-13-5): This derivative introduces methoxy groups at the 6- and 7-positions of the tetrahydroisoquinoline ring. Such modifications are common in alkaloid-derived pharmaceuticals to optimize bioavailability and target engagement .

- 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ): Unlike the acetic acid derivative, 1MeTIQ features a methyl group at the 1-position. This structural change shifts its activity toward neuroprotection, as it inhibits monoamine oxidase (MAO) and reduces oxidative stress in Parkinson’s disease models. The absence of the acetic acid moiety eliminates its sedative effects but enhances its ability to modulate dopamine catabolism .

- Silatetrahydroisoquinoline Derivatives (e.g., compound 1 in ): Substitution with a silicon atom (e.g., 4-sila derivatives) alters electronic properties and steric bulk, leading to antihypnotic effects by shortening ethanol-induced sleeping time (33–42%). Silicon-containing analogs demonstrate how heteroatom substitution can redirect biological activity .

Carboxylic Acid vs. Acetic Acid Derivatives

- (S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid: Replacing the acetic acid side chain with a directly attached carboxylic acid group (position 1) changes the molecule’s polarity and hydrogen-bonding capacity. Such derivatives are often explored as chiral building blocks in peptide mimetics or enzyme inhibitors, leveraging stereochemistry for selective interactions (e.g., enantiomeric resolution via lipase catalysis) .

- 1,2,3,4-Tetrahydroisoquinoline-3-phosphonic acid (TicP): The phosphonic acid group at position 3 introduces strong metal-chelating properties, making it a candidate for targeting metalloenzymes. This contrasts with the acetic acid moiety’s role in ionic or hydrogen-bond interactions .

Pharmacological and Toxicological Profiles

Biological Activity

(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid (THIQAA) is a compound belonging to the tetrahydroisoquinoline (THIQ) class of alkaloids, which have garnered attention for their diverse biological activities. This article explores the biological activity of THIQAA, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Structural Overview

THIQAA contains a tetrahydroisoquinoline core structure with an acetic acid moiety. This unique structural feature influences its biological activity and reactivity compared to other THIQ derivatives. The compound's structure is illustrated below:

Target Pathways

THIQAA interacts with various biological targets, primarily affecting neurodegenerative disorders and infectious pathogens. Its mechanism of action is complex and involves the following:

- Neurotransmitter Modulation : THIQAA has been shown to influence dopaminergic pathways, potentially impacting conditions such as Parkinson's disease. Studies indicate that related compounds may reduce striatal dopamine levels in animal models.

- Enzyme Inhibition : The compound exhibits inhibitory activity against certain enzymes linked to metabolic disorders. For instance, derivatives of THIQ have been identified as inhibitors of monoacylglycerol acyltransferase 2 (MGAT2), which plays a role in triglyceride synthesis .

Cellular Effects

THIQAA affects cellular functions by modulating cell signaling pathways and gene expression. Key findings include:

- Impact on Cell Viability : Research indicates that THIQ derivatives can alter cell viability in various cancer cell lines, suggesting potential anticancer properties .

- Antimicrobial Activity : THIQ compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .

Molecular Mechanisms

The molecular interactions of THIQAA involve binding to specific receptors and enzymes, leading to alterations in cellular metabolism and signaling. The compound's ability to act on multiple targets contributes to its broad range of biological activities .

Research Findings and Case Studies

A number of studies have highlighted the biological activities associated with THIQAA and its analogs:

- Anticancer Activity : A study evaluating various THIQ derivatives reported significant cytotoxic effects against human cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range .

- Neuroprotective Effects : Research has shown that certain THIQ analogs can protect dopaminergic neurons from oxidative stress, suggesting therapeutic potential in neurodegenerative diseases .

- Enzyme Inhibition Studies : In vivo studies demonstrated that specific THIQ derivatives effectively inhibit MGAT2, leading to reduced triglyceride levels in animal models .

Comparative Analysis

The following table summarizes the biological activities of THIQAA compared to related compounds:

| Compound | Activity Type | IC50 Value (µM) | Notes |

|---|---|---|---|

| This compound | Anticancer | 5 - 15 | Effective against various cancer cell lines |

| 1,2,3,4-Tetrahydroisoquinoline | Neuroprotective | N/A | Protects dopaminergic neurons |

| 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | Enzyme Inhibition | 10 - 20 | Inhibits MGAT2 |

Q & A

Advanced Question

- Density Functional Theory (DFT) : Models electronic effects of substituents on reaction pathways (e.g., phosphonate coupling) .

- Molecular Docking : Predicts interactions with biological targets (e.g., antimicrobial enzymes) using software like AutoDock Vina .

How can cytotoxicity assays be designed to evaluate this compound?

Advanced Question

Robust protocols involve:

- Cell Line Selection : Use human cell lines (e.g., HEK293) alongside cancer models (e.g., HeLa) to assess selectivity .

- Dose-Response Curves : Calculate IC₅₀ values using non-linear regression (e.g., GraphPad Prism) .

- Mitochondrial Toxicity : Incorporate MTT assays to detect metabolic disruption .

What are the challenges in synthesizing long-chain alkyl derivatives of this compound?

Advanced Question

Key issues include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.